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molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2

5-Nitro-2,3-dihydro-1,4-benzodioxine

Cat. No. B1315033
M. Wt: 181.15 g/mol
InChI Key: XDHJIJSXCHOQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071592B2

Procedure details

3-Nitro-1,2-benzenediol (5 g; 32.26 mmol), dibromoethane (12.13 ml; 64.52 mmol), tetra(n-butyl)ammonium bromide (1.1 g; 32.26 mmol) and K2CO3 (13.35 g; 96.78 mmol) were stirred at reflux in toluene overnight. The reaction was then poured onto water (150 ml) and twice extracted with diethyl ether (2×150 ml). The combined organics were washed with water (100 ml) and brine (100 ml) then dried with MgSO4 and the solvents removed to afford the desired product (5.4 g; 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.13 mL
Type
reactant
Reaction Step One
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[OH:11])([O-:3])=[O:2].Br[CH:13](Br)[CH3:14].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:1]([C:4]1[C:5]2[O:11][CH2:14][CH2:13][O:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)O)O
Name
Quantity
12.13 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
13.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was then poured onto water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
twice extracted with diethyl ether (2×150 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2OCCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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